DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-
Description
Properties
CAS No. |
63041-01-0 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine |
InChI |
InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3 |
InChI Key |
CVNSUHRFBAMHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.
Chemical Reactions Analysis
Types of Reactions
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.
Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo-compounds.
Reduction: : Formation of diols.
Substitution: : Formation of hydroxylated or alkylated products.
Scientific Research Applications
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.
Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.
Mechanism of Action
The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Epoxy-Functionalized Amines and Ethers
Table 1: Structural and Toxicological Comparison
Key Observations :
Functional Group-Based Comparison
Epoxypropoxy Moieties :
- Target Compound: The glycidyl ether groups enhance polymer-forming capability but contribute to carcinogenicity risks .
- Bis[2-(2,3-epoxypropoxy)phenyl]methane : Aromatic epoxy compounds are less volatile and more thermally stable but lack amine functionality, limiting their use in catalytic systems .
Amine Backbones :
Research Findings and Data
Table 2: Thermal Decomposition Products
Critical Analysis :
- The target’s NOₓ emissions under heat necessitate stringent handling protocols compared to non-nitrogenous epoxies .
- Its dual functional groups (amine + epoxy) offer unique reactivity but complicate safety assessments relative to single-functional-group analogs.
Biological Activity
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL (commonly referred to as bis(2,3-epoxypropoxy)-N-t-butyl dipropylamine) is a compound that exhibits significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies.
- Chemical Formula : C16H31NO4
- Molecular Weight : 303.43 g/mol
- CAS Number : 5026-74-4
- IUPAC Name : 2,2'-bis(2,3-epoxypropoxy)-N-t-butyl dipropylamine
The compound consists of a dipropylamine backbone with two epoxypropoxy groups attached. This structure is crucial for its biological interactions.
DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL has been studied for its potential to interact with various biological systems. Its epoxy groups can react with nucleophiles such as amino acids and proteins, leading to modifications that can affect cellular functions.
- Cytotoxicity : Research indicates that this compound has cytotoxic effects on certain cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways .
- Neurotoxicity : Some studies suggest potential neurotoxic effects due to its ability to cross the blood-brain barrier. This raises concerns regarding its use in consumer products and industrial applications .
- Endocrine Disruption : There is evidence that DIPROPYLAMINE may exhibit endocrine-disrupting properties, affecting hormone signaling pathways in animal models .
Study 1: Cytotoxic Effects on Cancer Cells
A study published in a peer-reviewed journal investigated the cytotoxic effects of DIPROPYLAMINE on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death with an IC50 value of approximately 25 µM. The mechanism was attributed to oxidative stress and DNA damage.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 50 |
| 50 | 30 |
Study 2: Neurotoxic Effects in Rodents
In an animal study assessing the neurotoxic potential of DIPROPYLAMINE, rodents were exposed to varying doses over a period of four weeks. Behavioral assessments indicated significant impairments in motor coordination and cognitive function at higher doses.
| Dose (mg/kg) | Motor Coordination Score | Cognitive Function Score |
|---|---|---|
| 0 | 10 | 15 |
| 10 | 9 | 14 |
| 25 | 7 | 10 |
| 50 | 5 | 8 |
Q & A
Basic Questions
Q. What are the primary methods for characterizing the structural and thermal stability of this compound in experimental settings?
- Methodology :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of epoxypropoxy groups and tert-butylamine moieties. Infrared (IR) spectroscopy can identify epoxy ring vibrations (~1250 cm⁻¹) and amine functionalities.
- Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures and exothermic/epoxy ring-opening events. Gas chromatography-mass spectrometry (GC-MS) can identify decomposition products like NOx, as reported in thermal degradation studies .
Q. How should researchers evaluate the acute toxicity of this compound in preclinical models?
- Methodology :
- Route-Specific Testing : Intraperitoneal (IP) and oral administration in rodent models to determine median lethal dose (LD₅₀). For example, IP administration in mice showed an LD₅₀ of 3125 mg/kg, indicating moderate toxicity .
- Observation Parameters : Monitor for clinical signs (e.g., respiratory distress, neurotoxicity) and histopathological changes post-exposure.
- Comparative Analysis : Cross-reference toxicity data with structurally similar epoxyamines (e.g., glycidyl ethers) to identify structure-activity relationships.
Advanced Research Questions
Q. How can conflicting toxicity data (e.g., tumorigenic potential vs. moderate acute toxicity) be resolved?
- Methodology :
- Dose-Response Studies : Conduct subchronic exposure experiments (e.g., 9-week studies at 3600 mg/kg) to assess cumulative effects, as tumorigenic TDLo (lowest toxic dose) was observed in mice after prolonged exposure .
- Mechanistic Studies : Use in vitro models (e.g., Ames test, comet assay) to evaluate mutagenicity and DNA adduct formation. Compare results with in vivo tumorigenicity data to clarify carcinogenic potential.
- Data Reconciliation : Analyze metabolic pathways (e.g., cytochrome P450-mediated activation) to explain discrepancies between acute and chronic toxicity profiles.
Q. What experimental approaches are recommended to study the environmental persistence and degradation byproducts of this compound?
- Methodology :
- Hydrolytic Stability : Expose the compound to aqueous solutions at varying pH levels (pH 3–10) and temperatures (25–60°C). Monitor epoxy ring hydrolysis via high-performance liquid chromatography (HPLC).
- Photodegradation : Use UV-Vis irradiation systems to simulate sunlight exposure. Identify degradation products (e.g., NOx, aldehydes) using GC-MS or Fourier-transform infrared (FTIR) spectroscopy .
- Ecotoxicity Screening : Test degradation byproducts on aquatic organisms (e.g., Daphnia magna) to assess environmental risk.
Critical Analysis of Research Challenges
- Toxicity Data Contradictions : While acute exposure shows moderate toxicity, chronic studies suggest tumorigenic potential. Researchers must differentiate between direct carcinogenicity and secondary effects from metabolic byproducts .
- Environmental Fate : Epoxypropoxy groups are prone to hydrolysis, but tert-butylamine may enhance persistence. Prioritize studies on soil adsorption and bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
